molecular formula C9H5ClF3NO4 B6311054 6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane CAS No. 2088941-91-5

6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane

Cat. No.: B6311054
CAS No.: 2088941-91-5
M. Wt: 283.59 g/mol
InChI Key: ADROANGVGWVXNS-UHFFFAOYSA-N
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Description

6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane is a synthetic organic compound characterized by the presence of a chloromethyl group, a nitro group, and three fluorine atoms attached to a benzodioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a suitable benzodioxane derivative, followed by chloromethylation and fluorination reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid or nitric acid, and chlorinating agents like thionyl chloride or phosphorus pentachloride. The fluorination step may involve the use of fluorinating agents such as elemental fluorine or hydrogen fluoride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often employing continuous flow reactors and automated systems to handle hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) under mild heating.

    Reduction: Hydrogen gas with palladium on carbon catalyst or iron powder in hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted benzodioxane derivatives.

    Reduction: Formation of 6-aminomethyl-7-nitro-2,2,3-trifluorobenzodioxane.

    Oxidation: Formation of 6-formyl-7-nitro-2,2,3-trifluorobenzodioxane or 6-carboxyl-7-nitro-2,2,3-trifluorobenzodioxane.

Scientific Research Applications

6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane depends on its specific application. In biological systems, the compound may interact with cellular components through its reactive functional groups. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to antimicrobial or anticancer effects. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially disrupting their function.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane
  • This compound
  • This compound

Uniqueness

This compound is unique due to the combination of its functional groups and the presence of three fluorine atoms, which impart distinct chemical and physical properties. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, making it suitable for various applications in research and industry.

Properties

IUPAC Name

7-(chloromethyl)-2,3,3-trifluoro-6-nitro-2H-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3NO4/c10-3-4-1-6-7(2-5(4)14(15)16)18-9(12,13)8(11)17-6/h1-2,8H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADROANGVGWVXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC(C(O2)(F)F)F)[N+](=O)[O-])CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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